tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate
Brand Name: Vulcanchem
CAS No.: 2403639-16-5
VCID: VC11654930
InChI: InChI=1S/C18H40N2O4Si/c1-17(2,3)24-16(21)20(7)12-10-19-11-13-22-14-15-23-25(8,9)18(4,5)6/h19H,10-15H2,1-9H3
SMILES: CC(C)(C)OC(=O)N(C)CCNCCOCCO[Si](C)(C)C(C)(C)C
Molecular Formula: C18H40N2O4Si
Molecular Weight: 376.6 g/mol

tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate

CAS No.: 2403639-16-5

Cat. No.: VC11654930

Molecular Formula: C18H40N2O4Si

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate - 2403639-16-5

Specification

CAS No. 2403639-16-5
Molecular Formula C18H40N2O4Si
Molecular Weight 376.6 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methylcarbamate
Standard InChI InChI=1S/C18H40N2O4Si/c1-17(2,3)24-16(21)20(7)12-10-19-11-13-22-14-15-23-25(8,9)18(4,5)6/h19H,10-15H2,1-9H3
Standard InChI Key CWZDCOURABJSHX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCNCCOCCO[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C)CCNCCOCCO[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, tert-butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate, reflects its complex architecture . Key components include:

  • A tert-butyl carbamate group (tert-butyl-O-C(=O)-N-).

  • A silyl ether moiety (tert-butyl(dimethyl)silyl-O-).

  • An ethylamino-ethoxy chain linking the two bulky termini.

The molecular formula C₁₈H₄₀N₂O₄Si confirms the presence of 18 carbon atoms, 40 hydrogens, two nitrogens, four oxygens, and one silicon atom .

Structural Characterization

The compound’s 2D and 3D conformers have been validated through computational modeling, with PubChem CID 162421791 providing explicit structural depictions . Key features include:

  • Rotatable Bonds: Six rotatable bonds in the ethylamino-ethoxy chain, enabling conformational flexibility.

  • Hydrogen Bond Acceptors/Donors: Three acceptors (carbamate oxygen, two ether oxygens) and one donor (secondary amine) .

  • Stereochemistry: No chiral centers, as confirmed by the absence of stereodescriptors in its InChI string .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight376.6 g/mol
SMILESCC(C)(C)OC(=O)N(C)CCNCCOCCOSi(C)C(C)(C)C
InChI KeyCWZDCOURABJSHX-UHFFFAOYSA-N
Topological Polar Surface Area41.57 Ų

Synthesis and Reactivity

Stability and Functional Group Reactivity

  • Silyl Ethers: Labile under acidic or fluoride conditions (e.g., TBAF), enabling selective deprotection .

  • Carbamates: Resistant to nucleophilic attack but cleavable via strong acids (e.g., HCl in dioxane).

  • Ethylamino Linker: Prone to oxidation, necessitating anaerobic handling .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s bifunctional design positions it as a protecting group reagent in peptide synthesis, where it safeguards amines during solid-phase assembly. Its silyl ether group offers orthogonal protection strategies, critical for multi-step syntheses of kinase inhibitors or antiviral agents .

Materials Science

In polymer chemistry, the ethylamino-ethoxy chain may facilitate crosslinking in silicone-based elastomers, enhancing thermal stability .

DomainUse CaseRationale
Drug DiscoveryAmine protection in API synthesisOrthogonal deprotection
Polymer ChemistrySilicone elastomer modifierThermal/chemical resistance
DiagnosticsFluorescent probe linkerBiocompatibility

Future Research Directions

Unanswered Questions

  • Pharmacokinetics: ADME profiles in preclinical models.

  • Catalytic Applications: Use as a ligand in transition-metal catalysis.

Emerging Opportunities

  • Prodrug Design: Leveraging silyl ethers for targeted drug release.

  • Nanomaterials: Functionalization of silicon nanoparticles for drug delivery.

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